2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid
Overview
Description
2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid is a useful research compound. Its molecular formula is C6H6F3NO2 and its molecular weight is 181.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as cyanoacetamides are known to be precursors for heterocyclic synthesis . They interact with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamides, a related class of compounds, are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
It’s worth noting that cyanoacetamides are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Pharmacokinetics
A related study on cyanomethyl vinyl ether derivatives predicted favorable adme properties, highlighting potential as anticancerous agents .
Result of Action
Many derivatives of cyanoacetamide have been reported to have diverse biological activities , suggesting that 2-(Cyanomethyl)-4,4,4-trifluorobutanoic acid may also have significant biological effects.
Action Environment
It’s known that environmental and genetic factors can control the biosynthesis of secondary metabolites in plants , which may provide some insight into how environmental factors could influence the action of this compound.
Properties
IUPAC Name |
2-(cyanomethyl)-4,4,4-trifluorobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c7-6(8,9)3-4(1-2-10)5(11)12/h4H,1,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGZVORLDDYDQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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